molecular formula C8H6FNO3 B1357823 [(3-Fluorophenyl)amino](oxo)acetic acid CAS No. 87967-27-9

[(3-Fluorophenyl)amino](oxo)acetic acid

Cat. No. B1357823
CAS RN: 87967-27-9
M. Wt: 183.14 g/mol
InChI Key: LSKALDCTNHSJHD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Stability : Store at room temperature (RT) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis and Analgesic Activity : (3-Fluorophenyl)aminoacetic acid and its derivatives have been synthesized for potential analgesic activity, as demonstrated in studies on Swiss albino mice (Yasmin et al., 2009).
  • Vibrational Analysis and Quantum Calculations : Vibrational spectral analysis and quantum chemical computations have been performed on related compounds to understand their molecular geometry and electronic properties (Bell & Dhas, 2019).

Biochemical Applications and Interaction Studies

Photophysical Properties

  • Photodecarboxylation Properties in Zinc Photocages : Research has been conducted on the photophysical properties of compounds similar to (3-Fluorophenyl)aminoacetic acid, specifically their use in photocages for biological applications (Shigemoto et al., 2021).

Crystallography and Structural Characterization

  • Crystal Structure Analysis : Investigations into the crystal structures of related compounds have been conducted to understand their molecular arrangements and interactions (Park et al., 2016).

This evidence highlights the versatility of (3-Fluorophenyl)aminoacetic acid in various scientific research fields, particularly in medicinal chemistry and molecular analysis. The compound and its derivatives show potential in pharmacological applications, particularly in pain relief and cancer treatment, as well as playing a significant role in biochemical pathways.

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3-fluoroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKALDCTNHSJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607132
Record name (3-Fluoroanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87967-27-9
Record name (3-Fluoroanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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